In-Depth Technical Guide: 6-Chloro-4,5-dimethylpyridazin-3-amine
In-Depth Technical Guide: 6-Chloro-4,5-dimethylpyridazin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-4,5-dimethylpyridazin-3-amine is a heterocyclic amine of significant interest in medicinal chemistry and drug development. Its pyridazine core, substituted with a chlorine atom and an amino group, makes it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, a plausible synthesis protocol, reactivity, and its notable application as a key intermediate in the development of kinase inhibitors.
Chemical and Physical Properties
The fundamental chemical and physical properties of 6-Chloro-4,5-dimethylpyridazin-3-amine are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.
| Property | Value |
| IUPAC Name | 6-chloro-4,5-dimethylpyridazin-3-amine |
| CAS Number | 76593-36-7 |
| Molecular Formula | C₆H₈ClN₃ |
| Molecular Weight | 157.60 g/mol |
| Melting Point | 200-203 °C |
| Boiling Point | No data available |
| Appearance | Solid |
| Storage Conditions | 2-8°C, under inert atmosphere |
Synthesis
Proposed Synthetic Route
Caption: Proposed synthesis of 6-Chloro-4,5-dimethylpyridazin-3-amine.
Experimental Protocol
Reaction: Amination of 3,6-Dichloro-4,5-dimethylpyridazine
Reagents and Materials:
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3,6-Dichloro-4,5-dimethylpyridazine
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Ammonia in ethanol (e.g., 2.0 M solution) or aqueous ammonia
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A suitable solvent such as ethanol, n-butanol, or DMF
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Pressure vessel or sealed tube
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Standard laboratory glassware for workup and purification
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Silica gel for column chromatography
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Eluent for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
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In a pressure-rated reaction vessel, dissolve 3,6-dichloro-4,5-dimethylpyridazine in a suitable solvent like ethanol.
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Add a molar excess of ammonia solution (e.g., 3-5 equivalents) to the reaction mixture.
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Seal the vessel and heat the mixture to a temperature typically ranging from 120-150 °C. The reaction progress should be monitored by a suitable technique like TLC or LC-MS.
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After the reaction is complete (typically several hours), cool the vessel to room temperature.
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Carefully vent any excess pressure.
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Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent or by silica gel column chromatography to yield pure 6-Chloro-4,5-dimethylpyridazin-3-amine.
Spectral Data (Predicted)
Experimental spectral data for 6-Chloro-4,5-dimethylpyridazin-3-amine is not widely published. However, predicted spectral data provides valuable information for its characterization.
Mass Spectrometry (Predicted):
| Adduct | m/z |
| [M+H]⁺ | 158.04796 |
| [M+Na]⁺ | 180.02990 |
| [M-H]⁻ | 156.03340 |
| [M]⁺ | 157.04013 |
¹H NMR (Predicted): The proton NMR spectrum is expected to show two singlets for the two non-equivalent methyl groups and a broad singlet for the amine protons. The chemical shifts of the methyl groups would likely be in the range of 2.0-2.5 ppm.
¹³C NMR (Predicted): The carbon NMR spectrum would be expected to show distinct signals for the two methyl carbons and the four aromatic carbons of the pyridazine ring.
Reactivity and Stability
Reactivity:
The chemical reactivity of 6-Chloro-4,5-dimethylpyridazin-3-amine is primarily dictated by the chloro and amino substituents on the electron-deficient pyridazine ring.
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Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 6-position is susceptible to displacement by various nucleophiles. This reactivity is central to its use as a synthetic intermediate.
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Reactions of the Amino Group: The amino group can undergo reactions typical of primary aromatic amines, such as acylation, alkylation, and diazotization.
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Palladium-Catalyzed Cross-Coupling Reactions: The chloro substituent can participate in cross-coupling reactions like Suzuki, Stille, and Buchwald-Hartwig amination, allowing for the introduction of aryl, heteroaryl, or other amino groups.
Stability:
The compound is expected to be stable under standard laboratory conditions. It should be stored in a cool, dry place, away from strong oxidizing agents. The recommended storage temperature is 2-8°C under an inert atmosphere.
Application in Drug Development: Synthesis of Akt Kinase Inhibitors
A significant application of 6-Chloro-4,5-dimethylpyridazin-3-amine is its use as a key intermediate in the synthesis of imidazopyridazine-based inhibitors of Akt kinase. The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in various cancers.
Role in Synthesis
In the synthesis of these inhibitors, 6-Chloro-4,5-dimethylpyridazin-3-amine serves as a scaffold upon which further complexity is built. A typical synthetic workflow might involve the following steps:
